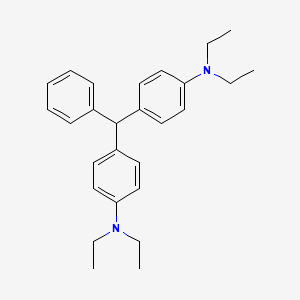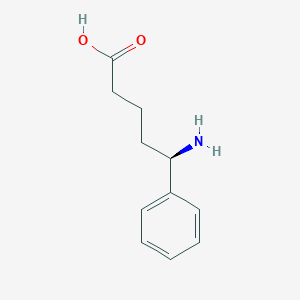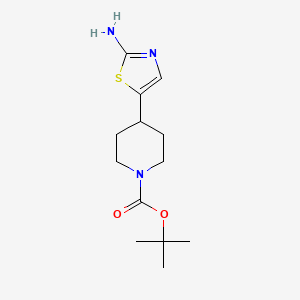amine CAS No. 819813-93-9](/img/structure/B3286107.png)
[2-(Dimethylamino)ethyl](2-methoxyethyl)amine
Vue d'ensemble
Description
“2-(Dimethylamino)ethylamine” is an organic compound . It is also known as 2,2-dimethoxy-ethylamine and is a critical intermediate in the synthesis of various raw materials .
Synthesis Analysis
This compound can be synthesized by reacting dimethylamine with ethylene oxide . It is also used in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides .Molecular Structure Analysis
The molecular formula of this compound is C6H15NO2 . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .Chemical Reactions Analysis
As an ester/amine, it reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.442 and a boiling point of 95 °C . Its density is 0.954 g/mL at 25 °C .Applications De Recherche Scientifique
Environmental Impact and Fate of Amines
A comprehensive study on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, including rivers, lakes, reservoirs, wetlands, and seawater, highlighted the emerging concern of amine-based post-combustion CO2 capture technologies. These technologies may introduce significant amounts of amines into the environment. This review identified a broad range of anthropogenic and natural sources of amines, nitrosamines, and nitramines to aquatic environments and discussed key fate and degradation pathways. The environmental concentrations of amines were generally low, often below detection levels, suggesting that current environmental levels of amines might not be of toxicological concern. However, the potential for amines to act as precursors in the formation of carcinogenic compounds like nitrosamines and nitramines could pose a risk of contaminating drinking water supplies, underscoring the need for further research on their prevalence and toxicity in natural waters (Poste, Grung, & Wright, 2014).
Biogenic Amines in Pseudomonas Species
The degradation pathways of biogenic amines (BAs) by various Pseudomonas species were reviewed, offering insights into the catabolic routes employed by these bacteria to break down BAs such as 2-phenylethylamine, tyramine, dopamine, and others. Pseudomonas species can use these BAs as carbon and energy sources, making them excellent models for studying BA catabolic pathways. This review analyzed the genes, enzymes, transport systems, and regulators involved in these pathways, providing a foundation for designing genetically manipulated microbes capable of eliminating BAs from different sources. Such microbes could have significant biotechnological applications in reducing BA levels in the environment and food products, highlighting the role of microbial processes in managing environmental and food safety issues related to BAs (Luengo & Olivera, 2020).
Role in Polymer Science and Blood Compatibility
Poly(2-methoxyethyl acrylate) (PMEA) has been shown to exhibit excellent blood compatibility, attributed to its unique water structure when hydrated. This review compares the water structure in hydrated PMEA with that of poly(2-hydroxyethyl methacrylate) (PHEMA) and other poly(meth)acrylate analogs. The study found that PMEA has a distinct water structure characterized by cold crystallization, which is indicative of freezing-bound water. This unique attribute of PMEA's hydrated form is believed to play a crucial role in its exceptional blood compatibility, preventing direct contact of biocomponents with the polymer surface. Such findings have significant implications for the development of biocompatible materials and devices, particularly in medical applications where blood compatibility is critical (Tanaka & Mochizuki, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(2)6-4-8-5-7-10-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNYRIMGKPMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217067 | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819813-93-9 | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819813-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

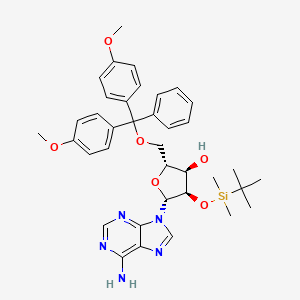
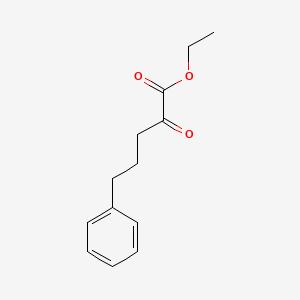
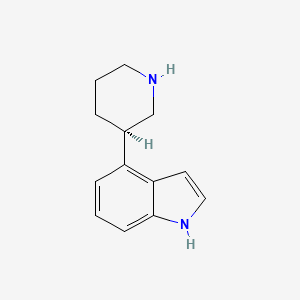


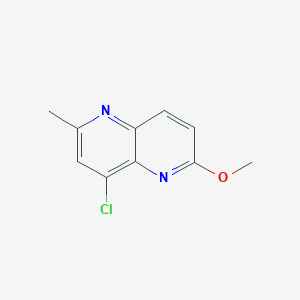


![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
